molecular formula C21H25N3O2S B5836015 N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B5836015
M. Wt: 383.5 g/mol
InChI Key: QLYDUEZEUDZWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as BPB, is a chemical compound that has been studied for its potential use in scientific research. BPB is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exerts its inhibitory effect on CAIX by binding to the enzyme's active site and preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This disrupts the pH balance within the tumor cell, leading to a decrease in cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on CAIX, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the proteasome, an enzyme involved in protein degradation. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of interest is the development of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide-based cancer treatments. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has shown promising results in preclinical studies as a selective CAIX inhibitor, and further research is needed to determine its efficacy in clinical trials. Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide's effects on other carbonic anhydrase isoforms and the proteasome suggest that it may have potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide for use in clinical settings.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a promising compound that has been studied for its potential uses in scientific research. Its inhibitory effect on CAIX and other enzymes, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for the development of new cancer treatments. Further research is needed to explore its potential applications in other diseases and to optimize its use in clinical settings.

Synthesis Methods

N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 1-benzyl-1H-pyrazole-3-carboxylic acid with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide in its pure form.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One of its primary uses is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many tumor cells. N-(1-benzyl-1H-pyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to effectively inhibit CAIX activity, making it a promising compound for the development of new cancer treatments.

properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-14-15(2)17(4)21(18(5)16(14)3)27(25,26)23-20-11-12-24(22-20)13-19-9-7-6-8-10-19/h6-12H,13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYDUEZEUDZWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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